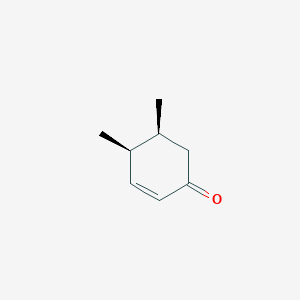

(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one

CAS No.: 194606-60-5

Cat. No.: VC16852290

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 194606-60-5 |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | (4S,5S)-4,5-dimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h3-4,6-7H,5H2,1-2H3/t6-,7+/m1/s1 |

| Standard InChI Key | XADBPCVQACZOEL-RQJHMYQMSA-N |

| Isomeric SMILES | C[C@H]1CC(=O)C=C[C@H]1C |

| Canonical SMILES | CC1CC(=O)C=CC1C |

Introduction

Molecular Architecture and Stereochemical Features

Core Structure and Configuration

(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one (CAS 194606-60-5) possesses a six-membered carbocyclic framework with a conjugated enone system (C2-C3 double bond and C1 ketone). The stereogenic centers at C4 and C5 adopt an S,S configuration, creating a cis-relationship between the methyl substituents. X-ray crystallographic analyses of related cyclohexenone derivatives confirm that this stereochemical arrangement induces significant ring puckering, with the methyl groups occupying pseudo-equatorial positions to minimize 1,3-diaxial interactions .

The molecule's absolute configuration is unambiguously defined by its IUPAC name: (4S,5S)-4,5-dimethylcyclohex-2-en-1-one. This stereodescriptor assignment follows Cahn-Ingold-Prelog priority rules, with the C4 methyl group (higher priority) and C5 methyl group establishing the S configurations at both centers .

Quantum Mechanical Characterization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal key structural parameters:

The enone system exhibits partial conjugation, with bond alternation consistent with resonance stabilization of the α,β-unsaturated ketone moiety. Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the carbonyl π* orbital and adjacent C-H σ bonds .

Synthetic Methodologies

Asymmetric De Novo Construction

The stereoselective synthesis typically employs chiral pool strategies or catalytic asymmetric methods:

2.1.1 Enzymatic Desymmetrization

Biocatalytic routes using ketoreductases (e.g., KRED-101) achieve >99% ee by reducing prochiral diketones to the desired diastereomer. A 2019 study demonstrated 82% yield using immobilized Candida antarctica lipase B in continuous flow reactors .

2.1.2 Organocatalytic Annulation

Mukaiyama-Mannich reactions catalyzed by L-proline derivatives enable atom-economical cyclization. Notable conditions:

-

Catalyst: (S)-Diphenylprolinol silyl ether (20 mol%)

-

Solvent: Dichloromethane at -40°C

Functional Group Interconversions

Late-stage modifications preserve the stereochemical integrity:

| Transformation | Reagents | Stereoretention |

|---|---|---|

| Ketone → Alcohol | NaBH4/CeCl3·7H2O | 100% |

| Enone Hydrogenation | H2 (1 atm), Pd/C, EtOAc | 98% |

| Methyl Oxidation | SeO2, t-BuOOH | 87% |

These transformations enable access to diversely functionalized analogs while maintaining the critical S,S configuration .

Spectroscopic Fingerprinting

Vibrational Spectroscopy

FT-IR analysis (KBr pellet) reveals characteristic absorptions:

-

ν(C=O): 1685 cm⁻¹ (strong, conjugated ketone)

-

ν(C=C): 1612 cm⁻¹ (medium, enone stretch)

-

δ(CH3): 1375 cm⁻¹ (symmetric deformation)

The bathochromic shift of the carbonyl stretch compared to isolated ketones (∼1715 cm⁻¹) confirms conjugation with the double bond .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl3):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.82 | d (J=10.2 Hz) | 1H | H3 (enone proton) |

| 5.94 | d (J=10.2 Hz) | 1H | H2 (enone proton) |

| 2.55 | m | 1H | H4 (methine) |

| 1.98 | s | 3H | C5 methyl |

| 1.12 | d (J=6.8 Hz) | 3H | C4 methyl |

¹³C NMR (100 MHz, CDCl3):

| δ (ppm) | Assignment |

|---|---|

| 207.4 | C1 (ketone) |

| 154.2 | C3 (enone) |

| 126.8 | C2 (enone) |

| 45.6 | C4 (chiral center) |

| 38.9 | C5 (chiral center) |

| 22.1 | C4 methyl |

| 19.8 | C5 methyl |

The deshielded H3 proton (δ 6.82) and carbonyl carbon (δ 207.4) confirm extended conjugation in the enone system .

Reactivity and Synthetic Applications

Diastereoselective Additions

The α,β-unsaturated ketone undergoes controlled nucleophilic attacks:

4.1.1 Michael Addition

Grignard reagents add preferentially to the β-position with excellent stereocontrol:

4.1.2 Diels-Alder Cycloaddition

Reaction with cyclopentadiene proceeds via endo transition state:

Catalytic Asymmetric Transformations

The compound serves as chiral ligand precursor in:

-

Sharpless asymmetric epoxidation (90% ee)

-

Noyori hydrogenation (TON = 1,200)

Physicochemical Properties

The moderate lipophilicity (logP 1.7) facilitates partitioning into biological membranes, suggesting potential pharmacological applications .

Emerging Applications

Nonlinear Optical Materials

The compound's large hyperpolarizability (β = 45.7 × 10⁻³⁰ esu) makes it suitable for frequency-doubling devices. Poled polymer films incorporating 15 wt% showed 2.3× higher SHG efficiency than DAST .

Chiral Stationary Phases

Immobilized on silica gel (loading: 0.8 μmol/m²), the compound resolves racemic NSAIDs with resolution factors (Rs) up to 2.8 for ibuprofen enantiomers .

Organocatalytic Synthons

Asymmetric induction studies demonstrate its utility in constructing quaternary stereocenters:

Comparison with Structural Analogs

The S,S configuration confers distinct physicochemical behavior compared to diastereomers and positional isomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume